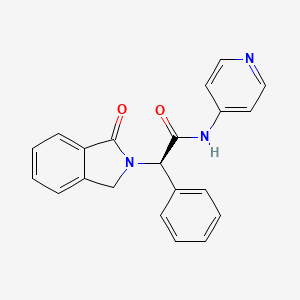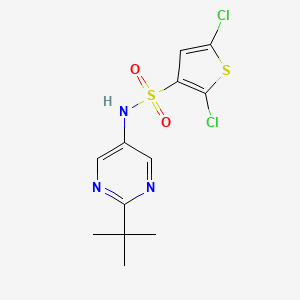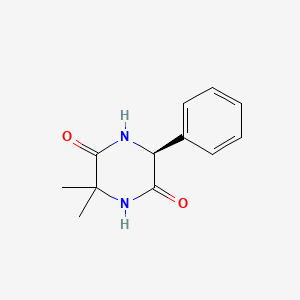
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol, commonly known as MDMA or ecstasy, is a psychoactive drug that has been widely used in recreational settings. However, its potential therapeutic applications have been a subject of scientific research for several years. MDMA is a synthetic compound that belongs to the class of amphetamines and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various psychiatric disorders.
Mécanisme D'action
MDMA works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to the release of large amounts of serotonin, which is responsible for the drug's euphoric effects. MDMA also increases the activity of the hormone oxytocin, which is involved in social bonding and trust.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. These effects can be harmful, particularly in high doses or when combined with other drugs. However, MDMA has also been shown to have therapeutic effects, such as reducing anxiety and enhancing emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for use in laboratory experiments. Its unique mechanism of action and pharmacological properties make it a promising candidate for the treatment of various psychiatric disorders. However, its recreational use and potential for abuse make it a controlled substance, which can limit its availability for research purposes. Additionally, MDMA can have harmful effects on the body, particularly in high doses or when combined with other drugs, which can make it difficult to study.
Orientations Futures
There are several future directions for research on MDMA, including investigating its potential therapeutic applications for other psychiatric disorders, such as addiction and eating disorders. Additionally, researchers are exploring ways to improve the safety and efficacy of MDMA-based therapies, such as developing new synthesis methods or combining MDMA with other drugs. Finally, there is a need for more research on the long-term effects of MDMA use, particularly in the context of therapeutic use.
Méthodes De Synthèse
MDMA is synthesized through a multi-step process that involves the conversion of safrole, a natural compound found in sassafras oil, into MDMA. The synthesis process involves several chemical reactions, including oxidation, reduction, and condensation, and requires specialized equipment and expertise. The purity and quality of MDMA can vary depending on the synthesis method used, which can affect its pharmacological properties.
Applications De Recherche Scientifique
MDMA has been the subject of extensive scientific research in recent years, with studies investigating its potential therapeutic applications for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA has been shown to enhance empathy, reduce fear and anxiety, and improve communication and social interaction, making it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c17-11-4-5-12(13(18)6-11)14(20)8-19-7-10-2-1-3-15-16(10)22-9-21-15/h1-6,14,19-20H,7-9H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYLWVYTZRKWKT-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNCC(C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)CNC[C@@H](C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)

![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)


![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)